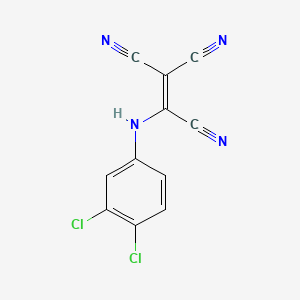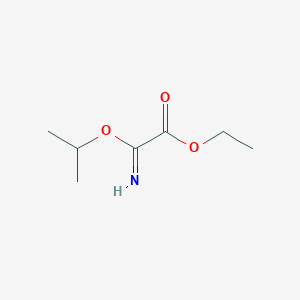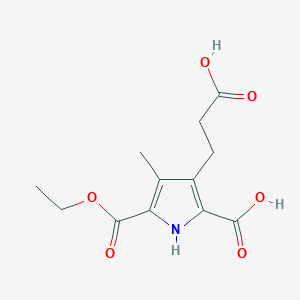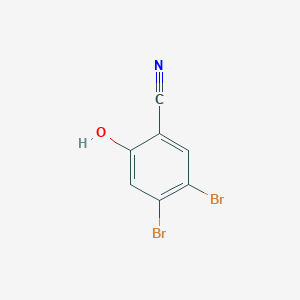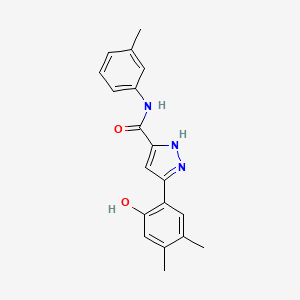
5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a bromine atom at position 5, a methyl group at position 4, a 2-phenylethenyl group at position 6, and a propan-2-yl group at position 2. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine can be achieved through several synthetic routes. One common method involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-methylpyrimidine, benzaldehyde, and isopropylamine.
Step 1 - Formation of 2-phenylethenyl group: Benzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the 2-phenylethenyl group.
Step 2 - Substitution Reaction: The 2-phenylethenyl group is then introduced to the 2-bromo-4-methylpyrimidine through a substitution reaction.
Step 3 - Introduction of Propan-2-yl Group: Finally, the propan-2-yl group is introduced via an alkylation reaction using isopropylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
化学反应分析
Types of Reactions
5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom to a hydrogen atom.
Substitution: The bromine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: 4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its unique structure makes it a candidate for the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the development of dyes, pigments, and polymers.
作用机制
The mechanism of action of 5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the phenylethenyl group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.
相似化合物的比较
5-Bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: can be compared with other similar compounds, such as:
4-Methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: Lacks the bromine atom at position 5, which may result in different chemical reactivity and biological activity.
5-Bromo-4-methyl-2-propan-2-ylpyrimidine: Lacks the 2-phenylethenyl group, affecting its overall properties and applications.
5-Bromo-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine: Lacks the methyl group at position 4, which can influence its chemical behavior and interactions.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C16H17BrN2 |
|---|---|
分子量 |
317.22 g/mol |
IUPAC 名称 |
5-bromo-4-methyl-6-(2-phenylethenyl)-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C16H17BrN2/c1-11(2)16-18-12(3)15(17)14(19-16)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI 键 |
HMUDKNXHYXQGBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)C(C)C)C=CC2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14087044.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087051.png)
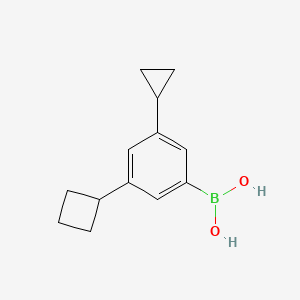
![4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14087061.png)
![5-(4-Ethoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B14087062.png)
![(E)-N'-((E)-2-methyl-3-phenylallylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide](/img/structure/B14087064.png)
![1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]-](/img/structure/B14087067.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14087071.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087079.png)
